![molecular formula C19H19N3O3S B2485667 2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one CAS No. 2380169-84-4](/img/structure/B2485667.png)
2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
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Description
“2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C19H19N3O3S and a molecular weight of 369.44. It belongs to the class of pyridopyrimidines, which are bicyclic systems containing two or three nitrogen atoms in both six-membered rings . Pyridopyrimidines have been used in various pharmaceutical applications due to their potential biological properties .
Synthesis Analysis
The synthesis of pyridopyrimidines involves multicomponent reactions, which are efficient methods for creating complex structures from simple building blocks . The synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives, for example, starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .Molecular Structure Analysis
The structure of pyridopyrimidine derivatives is established by spectral methods . The 1H NMR spectrum and 13C NMR spectrum provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Pyridopyrimidines undergo various organic reactions. The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed, as well as the biological importance and mechanistic pathways .Future Directions
properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-19-14-18(20-17-8-4-5-11-22(17)19)21-12-9-16(10-13-21)26(24,25)15-6-2-1-3-7-15/h1-8,11,14,16H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSQUUDFPSSTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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